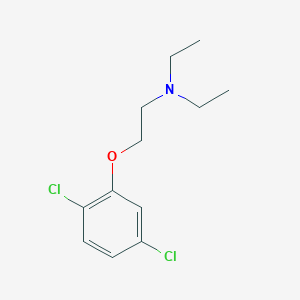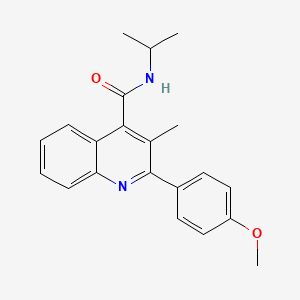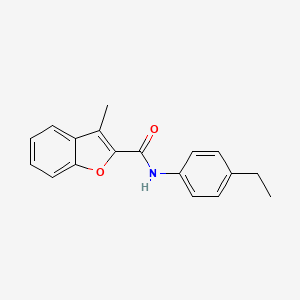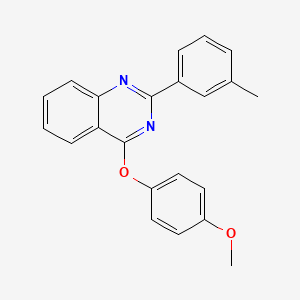
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group attached to an ethanamine backbone. This compound is known for its applications in various fields, including agriculture, medicine, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N,N-diethylethanamine typically involves the reaction of 2,5-dichlorophenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,5-Dichlorophenol+Diethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorophenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the production of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain plants by interfering with their hormonal pathways. It acts on the auxin receptors, leading to uncontrolled growth and eventual death of the plant. In biological systems, it may interact with cellular receptors and enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2,5-Dichlorophenol: A precursor in the synthesis of various phenoxy herbicides.
Uniqueness
2-(2,5-Dichlorophenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of the diethylethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-9-10(13)5-6-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYLYJVVNDKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)

![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B5789300.png)


![N-{2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B5789315.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

